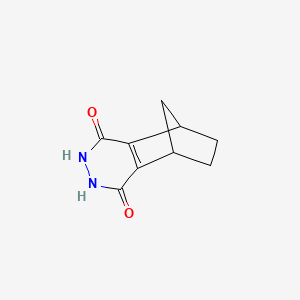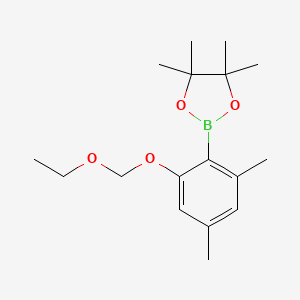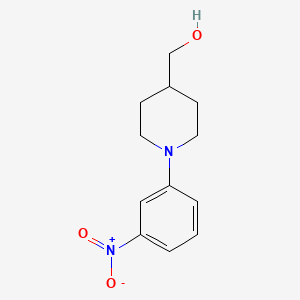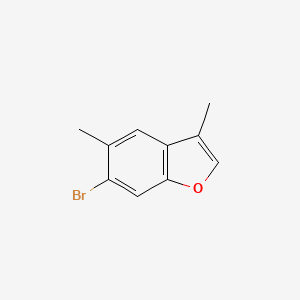
Ethyl 3-hydroxy-3-mesitylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hydroxy-3-mesitylpropanoate is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol It is a derivative of propanoic acid and features a mesityl group, which is a substituted benzene ring with three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-3-mesitylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-3-mesitylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically requires refluxing the mixture to achieve a high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. Catalysts such as ion exchange resins can be used to facilitate the esterification process, allowing for milder reaction conditions and easier separation of products .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-hydroxy-3-mesitylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The mesityl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed:
Oxidation: 3-oxo-3-mesitylpropanoate.
Reduction: 3-hydroxy-3-mesitylpropanol.
Substitution: Nitro-mesityl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-hydroxy-3-mesitylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of ethyl 3-hydroxy-3-mesitylpropanoate involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of 3-hydroxy-3-mesitylpropanoic acid and ethanol. The mesityl group can participate in aromatic interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Ethyl 3-hydroxy-3-phenylpropanoate: Similar structure but with a phenyl group instead of a mesityl group.
Ethyl 3-hydroxy-3-(4-methylphenyl)propanoate: Similar structure with a para-methylphenyl group.
Uniqueness: Ethyl 3-hydroxy-3-mesitylpropanoate is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that influence its chemical reactivity and stability. This makes it distinct from other similar compounds and useful in specific synthetic applications .
Propiedades
Fórmula molecular |
C14H20O3 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-3-(2,4,6-trimethylphenyl)propanoate |
InChI |
InChI=1S/C14H20O3/c1-5-17-13(16)8-12(15)14-10(3)6-9(2)7-11(14)4/h6-7,12,15H,5,8H2,1-4H3 |
Clave InChI |
FJLRLHHZLRMRFT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=C(C=C(C=C1C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689181.png)


